3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one
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Overview
Description
2H-chromen-2-one, also known as coumarin, is a fragrant organic compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of appropriate precursors. For example, 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives were synthesized by cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic substitution, condensation, and rearrangement . The exact reactions that “3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one” undergoes would depend on its specific structure and the conditions under which it’s reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Some general properties of similar compounds include their melting point, solubility, and spectral data .Scientific Research Applications
- Coumarins, including 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, exhibit significant anticancer activity through various mechanisms. These include inhibition of carbonic anhydrase, microtubule polymerization, tumor angiogenesis, and regulation of reactive oxygen species .
- Researchers have used 7-hydroxycoumarin derivatives (such as this compound) as building blocks for novel coumarin-based anticancer agents .
- Coumarins are known for their anti-inflammatory properties. The 2-oxo-2H-chromen-7-yl 4-chlorobenzoate compound may contribute to reducing inflammation .
- Coumarins have been investigated for their antibacterial activity. This compound could potentially inhibit the growth of certain gram-positive and gram-negative bacteria .
- Coumarins have been explored as inhibitors of cholinesterase and monoamine oxidase (MAO). These enzymes play roles in neurodegenerative diseases, making them potential therapeutic targets .
- Coumarin-based fluorescent chemosensors find applications in bioorganic chemistry and molecular recognition. Researchers use them to detect specific molecules or ions in biological systems .
Anticancer Properties
Anti-Inflammatory Activity
Antibacterial Effects
Cholinesterase and Monoamine Oxidase Inhibition
Materials Science and Fluorescent Chemosensors
Mechanism of Action
Target of Action
Similar compounds have been found to target the egfr/pi3k/akt/mtor signaling pathway . This pathway plays a crucial role in regulating cell proliferation, migration, and survival.
Mode of Action
Similar compounds have been shown to suppress the egfr/pi3k/akt/mtor signaling pathway . This suppression could lead to the inhibition of cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis .
Biochemical Pathways
The compound is likely to affect the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is critical in controlling cell growth, proliferation, and survival. When this pathway is suppressed, it can lead to the inhibition of these cellular processes, thereby potentially exerting anti-cancer effects .
Result of Action
The compound’s action results in the inhibition of cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis . These effects could potentially contribute to its anti-cancer activity .
Future Directions
properties
IUPAC Name |
3-[2-(2-oxochromen-3-yl)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO4S/c23-20-14(9-12-5-1-3-7-17(12)25-20)16-11-27-19(22-16)15-10-13-6-2-4-8-18(13)26-21(15)24/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRGASXDTZIUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one |
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